3-Hydroxy-12-oleanene-23,28-dioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

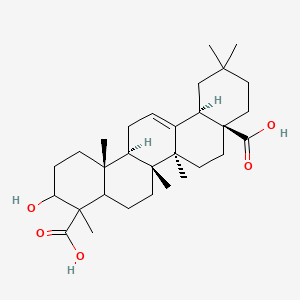

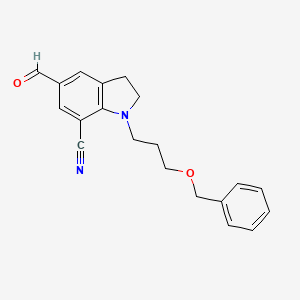

3-Hydroxy-12-oleanene-23,28-dioic acid is a natural compound . It is a type of triterpenoid . The compound is usually found in the form of a powder .

Molecular Structure Analysis

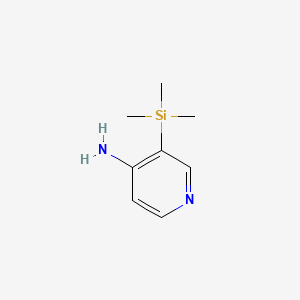

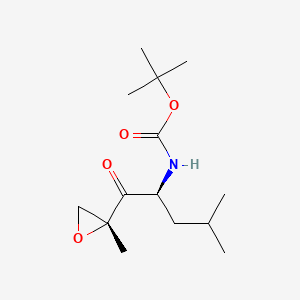

The molecular formula of 3-Hydroxy-12-oleanene-23,28-dioic acid is C30H46O5 . The compound has a molecular weight of 486.7 g/mol .Physical And Chemical Properties Analysis

3-Hydroxy-12-oleanene-23,28-dioic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

Hypotensive Effects

The triterpene oleanolic acid, a bioactive compound closely related to 3-Hydroxy-12-oleanene-23,28-dioic acid, has been studied for its hypotensive effects, particularly in the context of cardiovascular prevention. Oleanolic acid exhibits diverse biological activities, including anti-inflammatory, hepaprotective, anti-diabetic, and anti-hypertensive properties. Most research has been conducted using animal models of hypertension, ex vivo studies, and in vitro tests, highlighting its potential as an adjunctive treatment for hypertension. The compound's hypotensive effects are attributed to its diuretic-natriuretic activity and nephroprotection, involving various signaling pathways that modulate vasodilation mediators (A. Sureda et al., 2020).

Pharmaceutical Applications of Oleanane Derivatives

Oleanolic acid, from which 3-Hydroxy-12-oleanene-23,28-dioic acid is derived, serves as a foundation for synthesizing numerous oleanane triterpenoids with significant biological activities, leading to potential pharmaceutical applications. Among these, 2-cyano-3,12-dioxoolean-1,9(11)-dien-28-oic acid derivatives stand out for their interference with pathways involved in inflammation, oxidative stress, and cell proliferation. Some oleanane-type saponins, due to their antiproliferative activities or potential as vaccine adjuvants, have been patented. Despite the vast number of synthesized oleanane triterpenoids, further research and clinical trials are essential to harness their full therapeutic potential, especially in treating chronic kidney disease and pulmonary arterial hypertension (M. Masullo et al., 2017).

Bioactivity of Glycyrrhetinic Acid Derivatives

Glycyrrhetinic acids, also related to oleanane-type pentacyclic triterpenes, exhibit a wide range of biological properties, including cytotoxic effects towards various cancer cells. These compounds, particularly notable for their C-3(OH) and C30-CO2H groups, serve as crucial scaffolds for developing potent anticancer agents. The synthesis of semi-synthetic derivatives aims to enhance cytotoxic effects, indicating the significant medicinal chemistry potential of these compounds (H. Hussain et al., 2021).

作用機序

Target of Action

3-Hydroxy-12-oleanene-23,28-dioic acid is a natural compound that has been shown to have significant anti-inflammatory effects . The primary targets of this compound are inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and High Mobility Group Box 1 (HMGB1) .

Mode of Action

The compound interacts with its targets by reducing their production and expression. For instance, it has been shown to significantly suppress lipopolysaccharide (LPS)-induced expression of TNF-α and IL-1β at the mRNA and protein levels in RAW264.7 cells . Additionally, it can reduce the secretion of HMGB1 .

Biochemical Pathways

The compound affects the NF-κB signaling pathway, which mediates the expression of pro-inflammatory cytokines . It efficiently decreases nuclear factor-kappaB (NF-κB) activation by inhibiting the degradation and phosphorylation of IκBα .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is a reduction in inflammation. By suppressing the production and expression of inflammatory mediators, it can help to alleviate inflammatory conditions .

Action Environment

The action of 3-Hydroxy-12-oleanene-23,28-dioic acid can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its action may be affected by the presence of these solvents in the environment . .

特性

IUPAC Name |

(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBKVQNJKUVCE-QPHRCCSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)